
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of two beta-hydroxyethyl groups attached to a central nitrogen atom, which is further bonded to a tetradecane chain. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride typically involves the reaction of 2-chloroethanol with a primary amine, such as 2-aminotetradecane. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of surfactants and emulsifiers.
Biology: Employed in the study of cell membrane interactions and as a component in the formulation of biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用機序
The mechanism of action of N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another compound with beta-hydroxyethyl groups, used as a biological buffer.
N,N-Bis(2-hydroxyethyl)ethylenediamine: A similar compound with two beta-hydroxyethyl groups attached to an ethylenediamine backbone, used in various chemical applications.
Uniqueness
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride is unique due to its long tetradecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to integrate into lipid bilayers and modulate membrane properties also sets it apart from other similar compounds.
特性
CAS番号 |
56167-12-5 |
|---|---|
分子式 |
C18H40ClNO2 |
分子量 |
338.0 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-tetradecan-2-ylazanium;chloride |
InChI |
InChI=1S/C18H39NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2)19(14-16-20)15-17-21;/h18,20-21H,3-17H2,1-2H3;1H |
InChIキー |
XLCAUSIPTHENIK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)[NH+](CCO)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


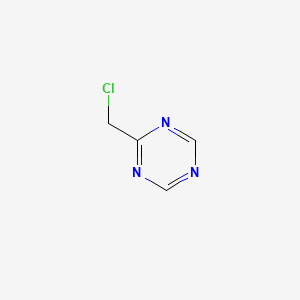
![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
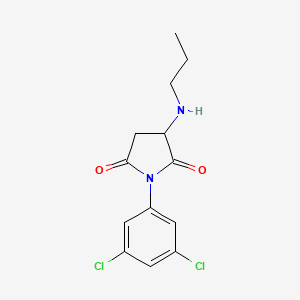
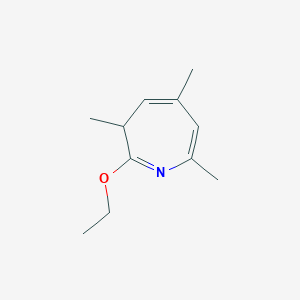
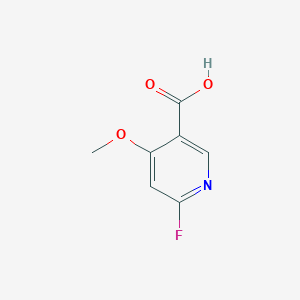
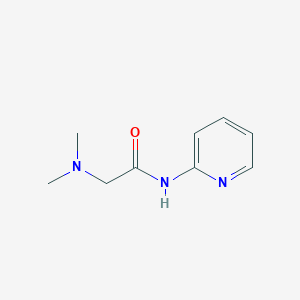
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)

![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)

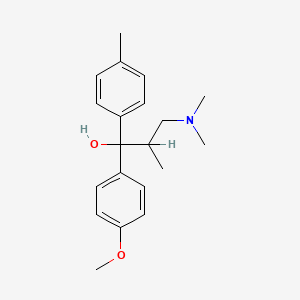
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
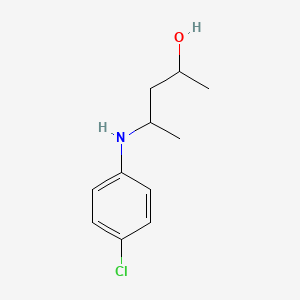
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
